Acetic acid;hept-6-yn-1-ol
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Overview
Description
Acetic acid;hept-6-yn-1-ol: is an organic compound with the molecular formula C9H14O2 It is a derivative of acetic acid and hept-6-yn-1-ol, featuring both a carboxylic acid group and an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkyne Synthesis: The preparation of hept-6-yn-1-ol can be achieved through the alkylation of acetylene with a suitable alkyl halide under basic conditions.
Esterification: The acetic acid component can be introduced through esterification reactions.
Industrial Production Methods: Industrial production of acetic acid;hept-6-yn-1-ol typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetic acid;hept-6-yn-1-ol can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Substitution: Nucleophilic substitution reactions can occur at the alkyne group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon).
Substitution: Alkyl halides, organometallic reagents (e.g., Grignard reagents).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted alkynes, various organic derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Cyclic Compounds: Acetic acid;hept-6-yn-1-ol is used as a reagent in the preparation of cyclic compounds, which are important intermediates in organic synthesis.
Intermediate in Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biochemical Studies: The compound is used in biochemical studies to investigate the reactivity and interactions of alkynes and carboxylic acids with biological molecules.
Industry:
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of acetic acid;hept-6-yn-1-ol involves its reactivity with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules .
Comparison with Similar Compounds
Hept-6-yn-1-ol: Similar in structure but lacks the acetic acid component.
Acetic Acid: Lacks the alkyne group, primarily used as a solvent and reagent in organic synthesis.
6-Heptyn-1-ol: Another alkyne alcohol with similar reactivity but different chain length.
Uniqueness: Acetic acid;hept-6-yn-1-ol is unique due to the presence of both a carboxylic acid group and an alkyne group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications .
Properties
CAS No. |
93184-64-6 |
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Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
acetic acid;hept-6-yn-1-ol |
InChI |
InChI=1S/C7H12O.C2H4O2/c1-2-3-4-5-6-7-8;1-2(3)4/h1,8H,3-7H2;1H3,(H,3,4) |
InChI Key |
SLYKTNJUWBTOOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C#CCCCCCO |
Origin of Product |
United States |
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